![molecular formula C14H17NO3 B030199 Methyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 57611-47-9](/img/structure/B30199.png)
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Overview
Description
Synthesis Analysis
MBOPC is used as a building block for the syntheses of receptor agonists and antagonists . It is also used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy- N - [1- [5- (1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative .
Molecular Structure Analysis
The molecular structure of MBOPC is represented by the formula C18H21NO3. The structure of this compound can be represented as COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 .
Physical And Chemical Properties Analysis
MBOPC is a white crystalline powder with a melting point of 82-84°C. Its molecular weight is 247.29 g/mol .
Scientific Research Applications
Chemical Synthesis
“Methyl 1-benzyl-4-oxopiperidine-3-carboxylate” is used as a starting reagent in chemical synthesis . It plays a crucial role in the formation of various complex molecules during the synthesis process .
Drug Discovery
This compound has significant applications in the field of drug discovery. It serves as a building block in the creation of new pharmaceutical compounds.
Synthesis of Nakadomarin A
“Methyl 4-oxo-3-piperidinecarboxylate hydrochloride”, a related compound, has been used in the synthesis of nakadomarin A . Although not directly mentioned, it’s plausible that “Methyl 1-benzyl-4-oxopiperidine-3-carboxylate” could have similar applications.
Synthesis of Capromorelin Analogues
“Methyl 4-oxo-3-piperidinecarboxylate hydrochloride” has also been used in the synthesis of tert-butyl, picolyl, and fluorinated analogs of capromorelin . Again, “Methyl 1-benzyl-4-oxopiperidine-3-carboxylate” could potentially be used in a similar manner.
Safety and Hazards
When handling MBOPC, it is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn . In case of a fire, self-contained breathing apparatus and full protective gear should be worn, as thermal decomposition can lead to the release of irritating gases and vapors .
Mechanism of Action
Target of Action
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, also known as BOC-methyl ester hydrochloride , is a complex organic compound. Its significance lies in its potential use as a building block for more complex molecules in organic synthesis.
Mode of Action
It is known that the compound can be used to synthesize more complex molecules . These complex molecules could have various mechanisms of action depending on their structure.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
It is known that the compound is a white to pink crystalline powder that is hygroscopic, indicating that it absorbs moisture from the environment . It is also known that it should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTILULPLFUXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276037 | |
Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
CAS RN |
57611-47-9 | |
Record name | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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